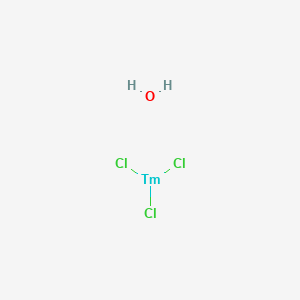

Thulium(III) chloride hydrate

説明

Synthesis Analysis

Thulium(III) chloride hydrate can be synthesized through various chemical reactions, involving complex formation with other compounds. For example, it forms novel compounds when reacted with potassium thiocyanate and tetrabutylammonium chloride, leading to the formation of a compound with reversible structural phase changes and significant photoluminescent properties (Dong et al., 2021).

Molecular Structure Analysis

The molecular structure of thulium(III) chloride hydrate and its derivatives has been extensively studied. For instance, the structure of a thulium(III) complex with p-hydroxybenzenesulfonate was determined to feature an ionic structure with the thulium ion possessing a square antiprismatic geometry (Hu, Chen, & Huang, 2018).

Chemical Reactions and Properties

Thulium(III) chloride hydrate is involved in a variety of chemical reactions, leading to the synthesis of compounds with interesting properties. For example, it participates in the formation of complexes with significant photoluminescent and magnetic properties. The compound demonstrates anti-Stokes emission bands in the red/NIR spectral region, indicative of its potential in materials science and photoluminescence applications (Hu, Chen, & Huang, 2018).

Physical Properties Analysis

The physical properties of thulium(III) chloride hydrate derivatives, such as phase transitions, have been observed. For instance, a compound formed from thulium(III) chloride hydrate exhibits reversible structural phase changes, highlighted by differential scanning calorimetry measurements showing reversible peaks at specific temperatures (Dong et al., 2021).

Chemical Properties Analysis

The chemical behavior of thulium(III) chloride hydrate in reactions leads to the formation of complexes with unique magnetic and optical properties. Studies have shown that these complexes follow the Curie-Weiss law, with magnetic susceptibility measurements indicating the potential for magnetic applications (Hu, Chen, & Huang, 2018).

科学的研究の応用

-

Proteomics Research

- Summary of Application : Thulium(III) chloride hydrate is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound might be used in various ways, such as a catalyst or a reagent, in the study of protein structures and functions.

-

Production of Glass

-

Phosphors and Lasers

-

Metal Science of Thulium

-

Dopant for Fiber Amplifiers

- Summary of Application : Thulium(III) chloride hydrate serves as an important dopant for fiber amplifiers . Fiber amplifiers are devices that amplify an optical signal directly, without the need to first convert it to an electrical signal. They are used in many communication systems including telecommunication networks and fiber lasers.

-

Preparation of Thulium(III) Oxide

-

Synthesis of Semiconductor Hybrid Structures

- Summary of Application : Thulium(III) chloride hydrate has been used as a precursor to Tm during the synthesis of NaYF4:Yb,Tm upconversion nanocrystal-semiconductor hybrid structures . These structures find use in enhanced NIR photocatalysis .

- Results or Outcomes : The outcomes of this application would be highly dependent on the specific research question being addressed. In general, the use of Thulium(III) chloride hydrate in the synthesis of semiconductor hybrid structures could help researchers create materials with unique properties that enhance NIR photocatalysis .

-

Preparation of Thulium(III) Carbonate

- Summary of Application : Thulium(III) chloride hydrate can be used to prepare thulium(III) carbonate . Thulium(III) carbonate is a compound that can be used in various applications, such as the production of certain types of lasers.

- Methods of Application : Thulium(III) chloride hydrate can be reacted with ammonium carbonate to produce thulium(III) carbonate . The specific procedures and parameters would depend on the desired properties of the thulium(III) carbonate.

- Results or Outcomes : The use of Thulium(III) chloride hydrate in the preparation of thulium(III) carbonate can result in high-purity thulium(III) carbonate suitable for various applications .

Safety And Hazards

Thulium(III) chloride hydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

特性

IUPAC Name |

trichlorothulium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Tm/h3*1H;1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIYDTRIAATWQR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Tm](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2OTm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thulium(III) chloride hydrate | |

CAS RN |

10025-92-0 | |

| Record name | Thulium chloride (TmCl3), heptahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)